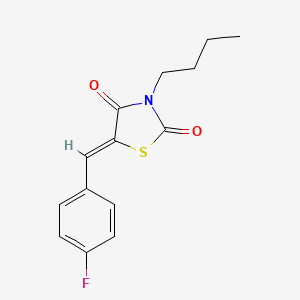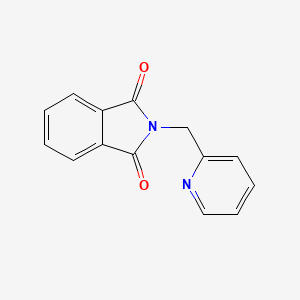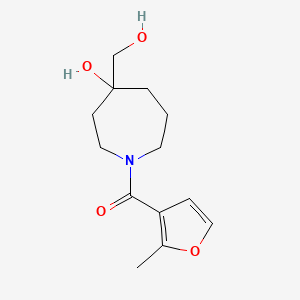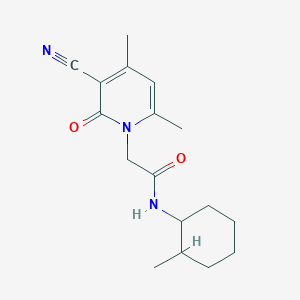
3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound with potential applications in scientific research. It is a thiazolidinedione derivative, which has been shown to possess antidiabetic, anti-inflammatory, and anticancer properties.
Applications De Recherche Scientifique
3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various scientific research fields. It has been shown to possess antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels in animal models. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been shown to possess anticancer properties by inducing apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which plays a key role in regulating glucose and lipid metabolism, as well as inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, it has been shown to induce apoptosis in cancer cells, which could potentially be used as a treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential to be used as a tool to study various biological processes such as glucose and lipid metabolism, inflammation, and cell proliferation. Additionally, it has been shown to possess antidiabetic, anti-inflammatory, and anticancer properties, which could potentially be used to develop novel therapies for these diseases. However, one limitation of using 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential toxicity, which needs to be carefully evaluated before use.
Orientations Futures
There are several future directions for the study of 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, it could be used to develop novel therapies for diabetes, inflammation, and cancer. Furthermore, it could be used as a tool to study various biological processes such as glucose and lipid metabolism, inflammation, and cell proliferation. Finally, future studies could focus on evaluating the potential toxicity and safety of 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione in various animal models.
In conclusion, 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound with potential applications in scientific research. It possesses antidiabetic, anti-inflammatory, and anticancer properties, and its mechanism of action involves the activation of the PPAR-γ pathway. Its advantages and limitations for lab experiments need to be carefully evaluated, and future studies could focus on identifying its molecular targets, developing novel therapies, and evaluating its potential toxicity and safety.
Méthodes De Synthèse
The synthesis of 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 3-butyl-2,4-thiazolidinedione in the presence of a base such as sodium hydroxide. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-2-3-8-16-13(17)12(19-14(16)18)9-10-4-6-11(15)7-5-10/h4-7,9H,2-3,8H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZJSHQKJRPYMH-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide](/img/structure/B5403959.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5403971.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5403982.png)
![1-(2,2-dimethylpropyl)-4-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403986.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5403993.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5403996.png)
![N-[(1-{(3S,5S)-5-[(ethylamino)carbonyl]-3-pyrrolidinyl}-1H-1,2,3-triazol-4-yl)methyl]-N,4-dimethyl-1-piperazinecarboxamide dihydrochloride](/img/structure/B5404009.png)
![methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5404014.png)
![methyl 3-(4-chlorophenyl)-2-[(2-methoxybenzoyl)amino]acrylate](/img/structure/B5404019.png)


![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5404037.png)